molecular formula C14H13IN4 B2633590 2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile CAS No. 339102-75-9

2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2633590
CAS No.: 339102-75-9
M. Wt: 364.19
InChI Key: AMDOZEJKUGQZAQ-BQYQJAHWSA-N
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Description

The compound “2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile” is a versatile material used in scientific research. It has a CAS Number of 339102-75-9 and a molecular weight of 364.19 . The IUPAC name for this compound is 2-[(2E)-1-(dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13IN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of any functional groups.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Structural and Chemical Properties

Research on compounds structurally similar to 2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile has focused on their structural properties and potential applications. Karlsen et al. (2002) studied the rotational barriers around specific bonds in related compounds, providing insights into their dynamic structural behavior. This foundational work underscores the importance of understanding the molecular geometry and dynamics for applications in material science and chemistry (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Nonlinear Optical Materials

Wu et al. (2017) synthesized pyrene derivatives, closely related to the compound , demonstrating their potential as broadband nonlinear optical materials. Their findings suggest that molecules with similar structural features can be optimized for use in photonics, indicating a promising area of application for the compound under discussion (Wu et al., 2017).

Coordination Polymers and Luminescent Properties

Research by Jin et al. (2013) on coordination polymers involving structurally similar ligands has revealed their luminescent properties. These findings highlight the potential of such compounds in the development of new materials with specific optical properties, useful in sensors, and light-emitting devices (Jin et al., 2013).

Supramolecular Complexes

Another study by Jin et al. (2013) explored the assembly of Ag(I) supramolecular complexes using ligands with a delocalized π-electron system similar to the compound of interest. This research emphasizes the versatility of such compounds in forming structures with unique topologies, which could have applications in catalysis, molecular recognition, and as building blocks in nanotechnology (Jin et al., 2013).

Antimicrobial Activity

Jadvani and Naliapara (2021) conducted studies on novel derivatives incorporating similar structural motifs, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, contributing to pharmaceutical research aimed at combating resistant bacterial and fungal strains (Jadvani & Naliapara, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDOZEJKUGQZAQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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